molecular formula C8H6BrClF3N B13424803 3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine

3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine

Cat. No.: B13424803
M. Wt: 288.49 g/mol
InChI Key: DVCYSKKTJRFXNI-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C8H6BrClF3N It is a benzylamine derivative characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-chloro-5-(trifluoromethyl)benzaldehyde.

    Reduction: The aldehyde group is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The primary alcohol is then converted to the corresponding amine through a nucleophilic substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods often employ automated reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of azides or nitriles.

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The bromine and chlorine atoms can participate in halogen bonding, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzylamine: Lacks the chlorine atom, resulting in different reactivity and properties.

    2-Chloro-5-(trifluoromethyl)benzylamine: Lacks the bromine atom, affecting its chemical behavior and applications.

    3-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical and biological properties.

Uniqueness

3-Bromo-2-chloro-5-(trifluoromethyl)benzylamine is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrClF3N

Molecular Weight

288.49 g/mol

IUPAC Name

[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]methanamine

InChI

InChI=1S/C8H6BrClF3N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H,3,14H2

InChI Key

DVCYSKKTJRFXNI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN)Cl)Br)C(F)(F)F

Origin of Product

United States

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